tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate
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Overview
Description
Tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of tert-butyl acrylate with phenylhydrazine in the presence of a catalyst, followed by cyclization and oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Application in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Tert-butyl 1,3-dioxo-2-phenylhexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the octahydroimidazolidino[1,5-a]piperazine ring system, which distinguishes it from other similar compounds. Its unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
The compound tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate is a member of the piperazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine moiety followed by the introduction of the dioxo and carboxylate groups. The synthetic pathway may vary, but it generally follows established protocols for similar compounds in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Activity | Target Organism |
---|---|---|
tert-butyl 1,3-dioxo-2-phenyl... | Antibacterial | MRSA |
Related piperazine derivatives | Antifungal | Candida albicans |
Cardiovascular Effects
In a study evaluating the cardiovascular effects of related piperazine compounds, several exhibited vasorelaxant activity and bradycardic effects. These findings suggest potential applications in treating hypertension and related cardiovascular conditions .
Compound | Effect | Mechanism |
---|---|---|
Piperazine derivatives | Vasorelaxation | Endothelial-dependent mechanisms |
tert-butyl derivatives | Bradycardia | Modulation of heart rate |
Anticancer Potential
The anticancer activity of this compound has been explored in vitro against various cancer cell lines. For example, modifications to the compound's structure have yielded analogues with enhanced cytotoxicity against pancreatic cancer cells .
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various piperazine derivatives against resistant bacterial strains. The study found that certain modifications to the tert-butyl group significantly improved antibacterial potency.
Study 2: Cardiovascular Research
Another investigation focused on the cardiovascular implications of piperazine compounds. It was concluded that these compounds could serve as potential therapeutic agents for managing heart rate and vascular resistance.
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)18-9-10-19-13(11-18)14(21)20(15(19)22)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWUHYOLDHGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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